Ginsenosides

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

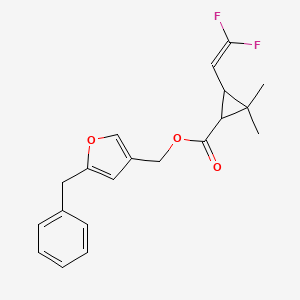

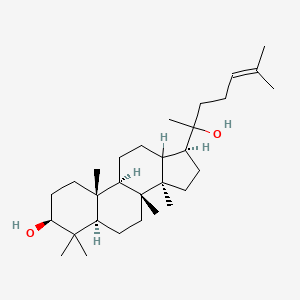

Dammarane type triterpene saponins based mainly on the aglycones, protopanaxadiol and protopanaxatriol.

Scientific Research Applications

Bioavailability and Delivery Systems

Ginsenosides, the bioactive compounds of ginseng, are under extensive study for their pharmacological effects in curing various diseases such as cardiovascular disease, cancer, and diabetes. Major ginsenosides exhibit poor bioavailability due to their size, leading to interest in minor ginsenosides like compound K (CK) which have better cell membrane permeability and bioavailability. However, the production of minor ginsenosides in significant quantities is challenging. Nanotechnology is being explored to enhance the solubility and targetability of these compounds, particularly for cancer therapy applications (Murugesan et al., 2022).

Pharmacological Effects and Applications

Ginsenosides have been identified in plants outside the Araliaceae family, like Gynostemma pentaphyllum, demonstrating a range of biological effects, including anticancer, anti-inflammatory, and cardiovascular benefits (Lin). Supercritical CO2 technology has proven effective in extracting ginsenosides from various ginseng types, offering a promising approach for obtaining high-purity extracts rich in these bioactive compounds (Razgonova, 2019).

Radioprotective Potential

Panax ginseng has shown protective effects against radiation-induced damages, such as bone marrow cell death and testicular damages. Ginsenosides are identified as the effective components, and ongoing research aims to understand their molecular action mechanisms and potential in clinical radioprotection (Nam et al., 2011).

Cardiovascular Benefits

Ginseng and its ginsenosides have been extensively studied for their effects on cardiovascular diseases (CVDs). Individual ginsenosides like Rb1, Rg1, Rg3, Rh1, Re, and Rd are being researched for their specific mechanisms in treating CVDs, showing properties like antioxidation, vasomotor regulation, and improving lipid profiles. However, the application of ginsenosides in CVD treatment requires further research to understand their diverse mechanisms owing to their different chemical structures (Lee & Kim, 2014), (Sun et al., 2016).

Processing Chemistry and Quality Analysis

The processing chemistry of ginseng, especially red ginseng, involves complex changes in both ginsenosides and carbohydrates. Understanding these transformations is crucial for elucidating the scientific basis of ginseng's preparation and application (Zhou et al., 2017).

properties

CAS RN |

74749-74-9 |

|---|---|

Product Name |

Ginsenosides |

Molecular Formula |

C30H52O2 |

Molecular Weight |

444.7 g/mol |

IUPAC Name |

(3S,5R,8R,9R,10R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22-,23-,24+,25-,27-,28+,29+,30?/m0/s1 |

InChI Key |

NLHQJXWYMZLQJY-SWIZOJJJSA-N |

Isomeric SMILES |

CC(=CCCC(C)([C@H]1CC[C@@]2(C1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C |

SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

Other CAS RN |

74749-74-9 |

synonyms |

Ginsenosides Panaxosides Sanchinosides |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(3-methylphenyl)-N-[2-oxo-2-[(2-oxo-3-indolyl)hydrazo]ethyl]benzenesulfonamide](/img/structure/B1230017.png)